Cas no 1291487-24-5 (3-Bromo-5-t-butyl-2-fluorobenzaldehyde)

3-Bromo-5-t-butyl-2-fluorobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-(tert-butyl)-2-fluorobenzaldehyde
- 3-bromo-5-tert-butyl-2-fluorobenzaldehyde
- DTXSID40716491
- CS-0212455
- 3-Bromo-5-t-butyl-2-fluorobenzaldehyde
- BS-20638
- AKOS015888452
- 1291487-24-5
- Benzaldehyde, 3-bromo-5-(1,1-dimethylethyl)-2-fluoro-
- MFCD18837609
-
- MDL: MFCD18837609
- インチ: InChI=1S/C11H12BrFO/c1-11(2,3)8-4-7(6-14)10(13)9(12)5-8/h4-6H,1-3H3
- InChIKey: FHFXKRYZYONFSV-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC(=C(C(=C1)C=O)F)Br
計算された属性
- せいみつぶんしりょう: 258.00556g/mol
- どういたいしつりょう: 258.00556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 17.1Ų
3-Bromo-5-t-butyl-2-fluorobenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB310222-1 g |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde; 98% |
1291487-24-5 | 1g |
€484.00 | 2023-04-26 | ||
TRC | B680010-50mg |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde |
1291487-24-5 | 50mg |
$ 69.00 | 2023-04-18 | ||
Fluorochem | 215034-250mg |
3-Bromo-5-(tert-butyl)-2-fluorobenzaldehyde |
1291487-24-5 | 95% | 250mg |
£150.00 | 2022-03-01 | |
TRC | B680010-250mg |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde |
1291487-24-5 | 250mg |
$ 178.00 | 2023-04-18 | ||
abcr | AB310222-250mg |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde, 98%; . |
1291487-24-5 | 98% | 250mg |
€246.00 | 2025-02-22 | |
A2B Chem LLC | AA45041-5g |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde |
1291487-24-5 | 98% | 5g |
$1075.00 | 2024-04-20 | |
Ambeed | A257696-5g |
3-Bromo-5-(tert-butyl)-2-fluorobenzaldehyde |
1291487-24-5 | 98% | 5g |
$1016.0 | 2024-04-24 | |
1PlusChem | 1P000ZDD-250mg |
Benzaldehyde, 3-bromo-5-(1,1-dimethylethyl)-2-fluoro- |
1291487-24-5 | 98% | 250mg |
$150.00 | 2025-02-18 | |
Crysdot LLC | CD12155462-5g |
3-Bromo-5-(tert-butyl)-2-fluorobenzaldehyde |
1291487-24-5 | 95+% | 5g |
$931 | 2024-07-23 | |
abcr | AB310222-250 mg |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde; 98% |
1291487-24-5 | 250mg |
€246.00 | 2023-04-26 |
3-Bromo-5-t-butyl-2-fluorobenzaldehyde 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
3-Bromo-5-t-butyl-2-fluorobenzaldehydeに関する追加情報
Introduction to 3-Bromo-5-t-butyl-2-fluorobenzaldehyde (CAS No. 1291487-24-5) and Its Emerging Applications in Chemical Biology
3-Bromo-5-t-butyl-2-fluorobenzaldehyde (CAS No. 1291487-24-5) is a fluorinated aromatic aldehyde featuring a bromine substituent at the 3-position and a tert-butyl group at the 5-position. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. The presence of both bromine and fluorine atoms, along with the aldehyde functional group, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research.
The fluorine atom in 3-Bromo-5-t-butyl-2-fluorobenzaldehyde introduces electron-withdrawing effects that can modulate the reactivity of the benzaldehyde core. This feature is particularly useful in designing molecules with enhanced binding affinity and selectivity, which are critical for drug development. Additionally, the bromo substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of diverse molecular architectures.
The tert-butyl group at the 5-position not only enhances steric hindrance but also contributes to metabolic stability, making this compound an attractive scaffold for medicinal chemists. The combination of these structural elements allows for fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic clearance, which are essential for optimizing pharmacokinetic profiles.
In recent years, 3-Bromo-5-t-butyl-2-fluorobenzaldehyde has been extensively explored in the development of novel therapeutic agents. For instance, its derivatives have shown promise as inhibitors of various enzymatic targets implicated in inflammatory diseases and cancer. The aldehyde moiety serves as a versatile pharmacophore, enabling the formation of hydrogen bonds with biological targets and facilitating the design of high-affinity ligands.
One notable application of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde is in the synthesis of small-molecule probes for studying protein-protein interactions. The compound’s ability to undergo selective modifications allows researchers to generate probes with specific binding properties, aiding in the elucidation of complex biological pathways. Furthermore, its incorporation into photolabile probes has enabled real-time imaging studies, providing insights into dynamic cellular processes.
The role of fluorinated aromatic compounds in medicinal chemistry has been well-documented, with numerous examples demonstrating their contribution to improved drug efficacy and bioavailability. The electronic and steric effects introduced by fluorine atoms can significantly influence molecular recognition events, making them indispensable in rational drug design. 3-Bromo-5-t-butyl-2-fluorobenzaldehyde, with its optimized substitution pattern, exemplifies how structural modifications can enhance pharmacological properties.
Recent advances in synthetic methodologies have further expanded the utility of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde. Transition-metal-catalyzed reactions have enabled efficient derivatization strategies, allowing for rapid access to structurally diverse libraries. These techniques have been instrumental in high-throughput screening campaigns aimed at identifying lead compounds for drug discovery.
The versatility of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde extends beyond pharmaceutical applications. In agrochemical research, its derivatives have been investigated as potential intermediates for developing novel pesticides with improved environmental profiles. The incorporation of fluorine atoms into agrochemicals often enhances their stability and bioactivity while reducing toxicity to non-target organisms.
The synthesis of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde itself involves multi-step organic transformations that highlight its synthetic significance. Starting from commercially available precursors, such as fluorobenzaldehydes and bromoarenes, strategic functional group interconversions are employed to introduce the desired substituents at specific positions on the aromatic ring. These synthetic routes underscore the compound’s importance as a building block in organic synthesis.
Future directions in the study of 3-Bromo-5-t-butyl-2-fluorobenzaldehyde may focus on exploring its potential in emerging fields such as materials science and nanotechnology. The unique electronic properties of fluorinated aromatics make them attractive candidates for developing advanced materials with applications ranging from organic electronics to photodynamic therapy.
In conclusion, 3-Bromo-5-t-butyl-2-fluorobenzaldehyde (CAS No. 1291487-24-5) represents a structurally intriguing compound with broad applications across chemical biology and related disciplines. Its combination of reactive sites and tunable properties makes it an indispensable tool for synthetic chemists and medicinal researchers alike. As our understanding of structure-function relationships continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of drug discovery and materials science.
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